sFRP-1 Inhibitor

Vue d'ensemble

Description

The compound known as Secreted Frizzled-Related Protein 1 (sFRP-1) Inhibitor represents a promising frontier in the field of targeted therapeutics. Secreted Frizzled-Related Protein 1 is a pivotal modulator in the Wnt signaling pathway, a complex network of proteins known for their roles in regulating cell proliferation, differentiation, and migration. Aberrations in Wnt signaling have been implicated in a variety of diseases, most notably cancer. By inhibiting Secreted Frizzled-Related Protein 1, researchers aim to restore normal Wnt signaling, offering potential treatments for conditions where this pathway is dysregulated .

Méthodes De Préparation

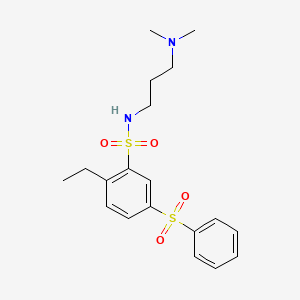

Synthetic Routes and Reaction Conditions: The synthesis of Secreted Frizzled-Related Protein 1 Inhibitors typically involves the use of small-molecule inhibitors that bind directly to Secreted Frizzled-Related Protein 1, neutralizing its activity. One such inhibitor is WAY-316606, which has been shown to attenuate osteoclastogenesis through dual modulation of canonical Wnt signaling . The synthetic route for WAY-316606 involves the use of N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamide as a key intermediate .

Industrial Production Methods: Industrial production of Secreted Frizzled-Related Protein 1 Inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction optimization, purification, and quality control to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: Secreted Frizzled-Related Protein 1 Inhibitors primarily undergo binding interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. These inhibitors bind to Secreted Frizzled-Related Protein 1, preventing it from interacting with Wnt proteins and thereby restoring normal Wnt signaling .

Common Reagents and Conditions: The common reagents used in the synthesis of Secreted Frizzled-Related Protein 1 Inhibitors include various organic solvents, catalysts, and intermediates such as N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamide . The reaction conditions are typically optimized to achieve high selectivity and efficiency.

Major Products Formed: The major products formed from the synthesis of Secreted Frizzled-Related Protein 1 Inhibitors are the active inhibitor molecules themselves, such as WAY-316606 .

Applications De Recherche Scientifique

Cancer Therapy

Role as a Tumor Suppressor and Oncogene

sFRP-1 has been identified as a tumor suppressor gene in various cancers. Its expression is often silenced through epigenetic mechanisms such as DNA methylation. Restoration of sFRP-1 expression has shown potential in enhancing the efficacy of chemotherapeutic agents. For instance, studies have demonstrated that demethylating agents like Decitabine can restore sFRP-1 expression in cisplatin-resistant laryngeal carcinoma cells, leading to reduced cell proliferation and increased sensitivity to treatment .

Case Study: Renal and Breast Cancer

Research indicates that the reexpression of sFRP-1 in renal cell carcinoma (ccRCC) and triple-negative breast cancer (TNBC) cells enhances apoptotic responses to combined treatments with romidepsin and Decitabine. The optimal combinatorial dose was found to significantly inhibit cell growth in these cancer types .

Modulation of Immune Responses

Induction of Th17 Cell Differentiation

sFRP-1 has been shown to promote the differentiation of CD4(+) T cells into Th17 cells through the enhancement of Smad2/3 phosphorylation upon TGF-β stimulation. This function suggests potential applications in treating autoimmune diseases where Th17 cells play a pathogenic role .

Stem Cell Biology

Promotion of Cancer Stem Cell Properties

Recent studies have indicated that sFRP-1 can induce stem cell-like properties in prostate cancer cells, including increased tumorsphere formation and resistance to bicalutamide. This effect is mediated through the deregulation of the Wnt/β-catenin pathway, which is crucial for maintaining stemness in cancer cells .

Metabolic Diseases

Inhibition in Osteoporosis

Pharmacological inhibition of sFRP-1 has been associated with reduced osteoclastogenesis, highlighting its potential as a therapeutic target for osteoporosis. Elevated levels of sFRP-1 were found in patients with osteoporosis compared to healthy controls, indicating its role in bone metabolism .

Glaucoma Treatment

Targeting Wnt Signaling Pathway

sFRP-1 has been implicated in the regulation of intraocular pressure (IOP) through its antagonistic action on the Wnt signaling pathway. Increased expression of sFRP-1 has been observed in glaucomatous tissues, suggesting that inhibiting sFRP-1 could restore normal Wnt signaling and improve outflow facility .

Data Table: Summary of Applications

Mécanisme D'action

Secreted Frizzled-Related Protein 1 Inhibitors work by blocking the activity of Secreted Frizzled-Related Protein 1, thereby allowing Wnt proteins to engage with their receptors unimpeded. This reactivation of Wnt signaling can restore normal cellular processes. The inhibitors achieve this through various mechanisms, such as small-molecule inhibitors that bind directly to Secreted Frizzled-Related Protein 1, neutralizing its activity . This reactivation of Wnt signaling can restore normal cellular processes and potentially halt disease progression .

Comparaison Avec Des Composés Similaires

- Secreted Frizzled-Related Protein 2 (sFRP-2) Inhibitor

- Secreted Frizzled-Related Protein 3 (sFRP-3) Inhibitor

- Secreted Frizzled-Related Protein 4 (sFRP-4) Inhibitor

- Secreted Frizzled-Related Protein 5 (sFRP-5) Inhibitor

Comparison: While all Secreted Frizzled-Related Protein Inhibitors target the Wnt signaling pathway, Secreted Frizzled-Related Protein 1 Inhibitors are unique in their ability to modulate both extracellular and intracellular Wnt signaling. This dual modulation allows for more comprehensive control over Wnt signaling, making Secreted Frizzled-Related Protein 1 Inhibitors particularly effective in treating diseases characterized by dysregulated Wnt signaling .

Activité Biologique

Secreted Frizzled-related protein 1 (sFRP-1) is recognized as a crucial modulator of Wnt signaling pathways, with significant implications in cancer biology and tissue regeneration. The inhibition of sFRP-1 has been a focal point in research due to its potential therapeutic applications, particularly in cancer treatment and bone formation enhancement. This article explores the biological activity of sFRP-1 inhibitors, summarizing key findings from various studies, including data tables and case studies.

sFRP-1 functions primarily as an antagonist to Wnt signaling, which is pivotal in cellular processes such as proliferation, differentiation, and apoptosis. By binding to Wnt ligands, sFRP-1 prevents their interaction with Frizzled receptors, thereby inhibiting downstream signaling pathways that promote cell growth and survival.

Key Findings on Biological Activity

-

Inhibition of Androgen Receptor Activity :

- Research indicates that sFRP-1 can inhibit the transcriptional activity of the androgen receptor (AR) in prostate cancer cells. This inhibition is particularly evident in androgen-dependent cell lines such as LNCaP but not in androgen-independent variants. The study demonstrated that sFRP-1 reduces the expression of AR target genes like PSA and Kallikrein 2, highlighting its role in regulating AR-mediated signaling .

- Wnt Antagonist Function :

-

Promotion of Cancer Stem Cell Properties :

- Recent studies have revealed that sFRP-1 can induce stem cell-like properties in prostate cancer cells, enhancing their ability to form tumorspheres and resist therapies such as bicalutamide. This suggests a dual role where sFRP-1 not only inhibits tumor growth but may also contribute to cancer progression through stem cell signaling pathways .

-

Small Molecule Inhibitors :

- The development of small molecule inhibitors targeting sFRP-1 has shown promise in activating canonical Wnt signaling pathways, which could enhance bone formation. One study identified a diarylsulfone sulfonamide that binds to sFRP-1 with high affinity, demonstrating potential for treating osteoporosis by stimulating bone growth .

Table 1: Summary of Key Studies on sFRP-1 Inhibitor

Case Study 1: Prostate Cancer Treatment

A study investigated the effects of recombinant sFRP-1 on AR activity in prostate cancer cells. Results indicated that sFRP-1 significantly repressed AR activity in a dose-dependent manner, providing insights into its potential application as a therapeutic agent for androgen-dependent prostate cancers.

Case Study 2: Bone Regeneration

In an ex vivo model, small molecules inhibiting sFRP-1 were tested for their ability to enhance bone formation. The results showed increased trabecular bone density in treated samples compared to controls, suggesting that targeting sFRP-1 may be a viable strategy for treating osteoporosis.

Propriétés

IUPAC Name |

5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFFSIFXFHJJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648874 | |

| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915754-88-0 | |

| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.